Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate
Description
Methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate (CAS No. 164161-49-3) is a nitro-substituted aromatic ester with the molecular formula C₁₆H₁₅NO₆ and a molecular weight of 317.29 g/mol. Its structure features a benzoate core substituted with a nitro group at the 2-position, a methoxy group at the 4-position, and a benzyloxy group at the 5-position (see Figure 1). This compound is primarily utilized as a precursor in medicinal chemistry, particularly for synthesizing antitumor quinazoline derivatives .
Properties
IUPAC Name |
methyl 4-methoxy-2-nitro-5-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6/c1-21-14-9-13(17(19)20)12(16(18)22-2)8-15(14)23-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQBNKDRVJNGDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)OC)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627446 | |
| Record name | Methyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164161-49-3 | |
| Record name | Methyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of 4-Hydroxy-3-methoxybenzoic Acid
The initial step involves converting 4-hydroxy-3-methoxybenzoic acid into its methyl ester. This is achieved via acid-catalyzed esterification with methanol. Concentrated sulfuric acid (H₂SO₄) serves as the catalyst, facilitating protonation of the carbonyl oxygen and nucleophilic attack by methanol. The reaction is conducted under reflux conditions (65–70°C) for 8–12 hours, yielding methyl 4-hydroxy-3-methoxybenzoate.
Reaction Conditions:
Benzylation of Methyl 4-Hydroxy-3-methoxybenzoate
The hydroxyl group at the 4-position is protected via benzylation using benzyl bromide (BnBr) in the presence of potassium carbonate (K₂CO₃). This step replaces the hydroxyl proton with a benzyloxy group through an SN2 mechanism. The reaction proceeds in anhydrous acetone at 65°C for 8 hours, ensuring complete substitution.
Key Parameters:
Nitration of Methyl 4-Benzyloxy-5-methoxybenzoate
Nitration introduces the nitro group at the 2-position using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The nitronium ion (NO₂⁺), generated in situ, acts as the electrophile. This step requires careful temperature control (0–5°C) to prevent over-nitration or decomposition.
Optimized Nitration Protocol:
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Nitrating Agent: 65% HNO₃ (1.2 equiv) in H₂SO₄
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Temperature: 0–5°C (ice bath)
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Reaction Time: 2–3 hours
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed for esterification and nitration steps, reducing reaction times and improving safety. Automated systems monitor pH, temperature, and reagent addition to maintain consistency.
Comparison of Batch vs. Flow Reactors:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 8–12 hours | 1–2 hours |
| Temperature Control | ±2°C | ±0.5°C |
| Yield | 70–75% | 80–85% |
| Scalability | Limited | High |
Characterization and Quality Control
Synthetic intermediates and the final product are characterized using:
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1H NMR: Confirms substitution patterns (e.g., benzyloxy proton resonance at δ 5.1 ppm).
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X-ray Diffraction: Resolves crystal structure (monoclinic system, space group P2₁/c, unit cell dimensions a = 5.590 Å, b = 17.591 Å, c = 15.427 Å).
Crystallographic Data:
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Volume | 1516.9 ų |
| Z | 4 |
Challenges and Mitigation Strategies
Byproduct Formation During Nitration
Over-nitration or meta-substitution can occur if temperatures exceed 10°C. Mitigation includes:
Ester Hydrolysis
The methyl ester group is susceptible to hydrolysis under acidic or basic conditions. Industrial protocols avoid aqueous workups, opting for non-polar solvents (e.g., toluene) during extraction.
Alternative Synthetic Pathways
One-Pot Benzylation-Nitration
A modified approach combines benzylation and nitration in a single pot using N-benzyl-N,N-dimethylaniline as a phase-transfer catalyst. This reduces purification steps and improves overall yield (75–80%).
Reagents and Conditions:
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Catalyst: BnNMe₂Ph (5 mol%)
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Solvent: Dichloromethane
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Time: 6 hours
Chemical Reactions Analysis
Types of Reactions: Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as alkoxides or amines.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Reduction: Methyl 5-amino-4-methoxy-2-nitrobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 5-Benzyloxy-4-methoxy-2-nitrobenzoic acid.
Scientific Research Applications
Chemistry
Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including:
- Reduction : The nitro group can be reduced to an amino group.
- Substitution : The benzyloxy group can be replaced with other functional groups.
- Hydrolysis : The ester can be hydrolyzed to yield the corresponding carboxylic acid.
Biology
In biological research, this compound is investigated for its potential interactions with biomolecules. Studies have shown that it can induce apoptosis in cancer cell lines by activating apoptotic pathways, making it a candidate for anticancer drug development .
Medicine
The compound is explored as a precursor in the development of pharmaceutical compounds. Its ability to undergo chemical modifications enhances its potential therapeutic applications. For instance, derivatives formed through reduction of the nitro group may exhibit improved biological activities.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in formulating new chemical products.
Research indicates significant biological activities associated with this compound. Notable findings include:
| Activity Type | Description | References |
|---|---|---|
| Apoptosis Induction | Induces cell death in cancer cell lines | |
| Enzyme Interaction | Potential interactions with specific enzymes | |
| Antimicrobial Properties | Investigated for antimicrobial effects |
Apoptotic Pathway Activation
A study demonstrated that this compound significantly increased the expression of apoptosis-related genes while decreasing genes associated with the M phase of the cell cycle in cancer cell lines. This targeted mechanism suggests potential therapeutic applications in oncology.
Antimicrobial Activity
Preliminary investigations have shown that structurally similar compounds possess notable antimicrobial properties, indicating that this compound may also be effective against various pathogens, opening avenues for its use in treating infections or as part of combination therapies.
Chemical Modifications
Various synthetic routes have been developed to modify this compound for enhanced biological efficacy. For example, reducing the nitro group can lead to derivatives with improved activity profiles, highlighting the importance of structural modifications in drug design .
Comparison with Related Compounds
To elucidate its unique properties, this compound can be compared with other nitrobenzoate derivatives:
| Compound Name | Key Features |
|---|---|
| Methyl 4-Benzyloxy-5-methoxy-2-nitrobenzoate | Similar structure but different functional groups |
| Methyl 5-Hydroxy-4-methoxy-2-nitrobenzoate | Exhibits significant apoptotic activity |
| Methyl 4-Nitrobenzoate | Basic structure without additional functional groups |
Mechanism of Action
The mechanism of action of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate depends on the specific application and the target molecule. In general, the compound may interact with enzymes or receptors through its functional groups, leading to changes in biological activity. The nitro group, for example, can undergo reduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Key Properties:
- Synthesis : Prepared via nitration of methyl 3-methoxy-4-(benzyloxy)benzoate in acetic acid with nitric acid, achieving yields of 91–94% .
- Purity : Available at ≥98% purity (MFCD17168894), with storage recommendations to seal the compound in dry conditions at room temperature .
- Hazard Profile : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
Comparison with Similar Compounds
Methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate belongs to a family of nitrobenzoate esters with structural variations in substituent groups and positions. Below is a detailed comparison with key analogues:
Positional Isomers
Methyl 4-Benzyloxy-5-methoxy-2-nitrobenzoate (CAS 61032-41-5)
- Structure : Differs in the positions of the benzyloxy (4-position) and methoxy (5-position) groups.
- Synthesis : Synthesized similarly via nitration, with yields comparable to the target compound (91–94% ) .
- Applications : Used in medicinal chemistry research for crystallographic studies due to its well-defined structure .
| Property | This compound | Methyl 4-Benzyloxy-5-methoxy-2-nitrobenzoate |
|---|---|---|
| CAS No. | 164161-49-3 | 61032-41-5 |
| Molecular Weight | 317.29 g/mol | 317.29 g/mol |
| Substituent Positions | 5-benzyloxy, 4-methoxy | 4-benzyloxy, 5-methoxy |
| Purity | ≥98% | ≥98% |
| Key Applications | Antitumor precursor | Crystallography studies |
Key Insight : Positional isomerism minimally impacts molecular weight or synthesis efficiency but significantly alters reactivity and crystallographic packing .
Functional Group Variants
4-Benzyloxy-5-methoxy-2-nitrobenzoic Acid (CAS 33844-21-2)
Methyl 5-Methoxy-2-nitrobenzoate (CAS 77901-52-1)
- Structure : Lacks the benzyloxy group, simplifying the structure.
- Synthesis : Lower steric hindrance allows faster nitration but reduces versatility in downstream functionalization .
| Property | This compound | 4-Benzyloxy-5-methoxy-2-nitrobenzoic Acid | Methyl 5-Methoxy-2-nitrobenzoate |
|---|---|---|---|
| Molecular Weight | 317.29 g/mol | 333.28 g/mol | 211.17 g/mol |
| Functional Groups | Ester, nitro, benzyloxy, methoxy | Carboxylic acid, nitro, benzyloxy, methoxy | Ester, nitro, methoxy |
| Solubility | Moderate in DCM, acetone | High in polar aprotic solvents (DMF) | High in ether, ethyl acetate |
Key Insight : The benzyloxy group in the target compound enhances lipophilicity, making it preferable for cell-penetrant drug precursors compared to carboxylic acid derivatives .
Substituent-Modified Analogues
Benzyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate (CAS 205259-40-1)
Methyl 5-Chloro-2-nitrobenzoate (CAS 77901-52-1)
- Structure : Chlorine replaces the methoxy and benzyloxy groups.
- Reactivity : Electrophilic chlorine enhances susceptibility to nucleophilic aromatic substitution .
| Property | This compound | Benzyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate | Methyl 5-Chloro-2-nitrobenzoate |
|---|---|---|---|
| Molecular Weight | 317.29 g/mol | 393.39 g/mol | 215.58 g/mol |
| Key Substituents | Methoxy, benzyloxy | Dual benzyloxy | Chlorine |
| Stability | Stable under inert conditions | Highly stable | Light-sensitive |
Key Insight : The methyl ester in the target compound offers a balance between stability and reactivity, whereas bulkier benzyl esters improve shelf life but complicate synthetic workflows .
Biological Activity
Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate is an organic compound with the molecular formula C16H15NO6. It belongs to a class of benzoate derivatives characterized by the presence of multiple functional groups including benzyloxy, methoxy, and nitro groups. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities.
The compound's structure allows it to engage in various chemical reactions, such as reduction, substitution, and hydrolysis. The nitro group can be reduced to an amino group, which may enhance its biological activity by forming reactive intermediates that interact with cellular components. The mechanism of action typically involves interactions with enzymes or receptors, leading to alterations in biological activity.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer research. Its potential for inducing apoptosis in cancer cells has been a focal point of several studies. The compound has been shown to activate apoptotic pathways, making it a candidate for anticancer drug development.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Apoptotic Pathway Activation : A study demonstrated that this compound significantly increased the expression of apoptosis-related genes while decreasing the expression of genes associated with the M phase of the cell cycle in cancer cell lines. This suggests a targeted mechanism that could be exploited for therapeutic purposes .
- Antimicrobial Activity : Preliminary investigations have shown that compounds structurally similar to this compound possess notable antimicrobial properties. This opens avenues for exploring its use in treating infections or as a part of combination therapies .
- Chemical Synthesis and Modifications : Various synthetic routes have been developed to modify the compound for enhanced biological efficacy. For instance, reducing the nitro group can lead to derivatives with improved activity profiles, highlighting the importance of structural modifications in drug design .
Comparison with Related Compounds
This compound can be compared with other nitrobenzoate derivatives to elucidate its unique properties:
| Compound Name | Key Features |
|---|---|
| Methyl 4-Benzyloxy-5-methoxy-2-nitrobenzoate | Similar structure but different functional groups |
| Methyl 5-Hydroxy-4-methoxy-2-nitrobenzoate | Exhibits significant apoptotic activity |
| Methyl 4-Nitrobenzoate | Basic structure without additional functional groups |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate?
- Methodological Answer : The compound is synthesized through a multi-step protocol involving protective group chemistry and nitration. For example, benzyl 5-benzyloxy-4-methoxy-2-nitrobenzoate (a precursor) is prepared from isovanillic acid via sequential benzylation, nitration, and esterification. Benzyl bromide is used to protect the hydroxyl group under basic conditions (e.g., K₂CO₃/DMF), followed by nitration with HNO₃/H₂SO₄. Final esterification with methanol under acidic conditions yields the methyl ester. Reaction monitoring via TLC and purification by column chromatography are critical for isolating intermediates .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : A combination of spectroscopic and crystallographic methods is employed.
- 1H/13C NMR : Distinct signals for the benzyloxy group (δ ~5.0 ppm, singlet for -OCH₂Ph; aromatic protons at δ ~7.3–7.5 ppm) and methoxy group (δ ~3.8 ppm, singlet). The nitro group’s presence is confirmed by IR spectroscopy (asymmetric stretching at ~1520 cm⁻¹).
- X-ray crystallography : Programs like SHELXL are used for refinement, leveraging high-resolution data to resolve steric effects from substituents .
Q. What purification strategies are recommended for intermediates in the synthesis of this compound?
- Methodological Answer : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) is standard for isolating intermediates. For the final ester, recrystallization from methanol or ethanol is effective. Purity is assessed via HPLC (C18 column, UV detection at 254 nm) to ensure >95% purity, as required for downstream applications .
Advanced Research Questions
Q. How does the nitro group influence regioselective functionalization in derivatives of this compound?
- Methodological Answer : The nitro group’s electron-withdrawing nature directs electrophilic substitution to specific positions. For instance:
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling coupling reactions (e.g., amidation). Partial reduction intermediates (e.g., hydroxylamines) require careful control of reaction time and catalyst loading.
- Nucleophilic aromatic substitution : The nitro group’s meta-directing effect competes with the methoxy group’s ortho/para-directing influence. Steric hindrance from the benzyloxy group further modulates reactivity. Computational modeling (DFT) can predict regioselectivity in such systems .
Q. What challenges arise in analyzing thermal stability and decomposition pathways of this compound?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition onset at ~180°C, with exothermic peaks indicating nitro group degradation. Gas chromatography-mass spectrometry (GC-MS) of pyrolyzed samples identifies volatile byproducts (e.g., NO₂, benzaldehyde). Storage recommendations include inert atmospheres (N₂) and desiccants to prevent hydrolysis of the ester moiety .
Q. How can this compound serve as a precursor in medicinal chemistry research?
- Methodological Answer : The nitro group facilitates conversion to pharmacologically relevant motifs:
- Anticancer agents : Reduction to an amine followed by coupling with acyl chlorides yields urea or amide derivatives.
- Antimicrobial scaffolds : Functionalization of the methoxy group via demethylation (e.g., BBr₃) generates phenolic intermediates for further derivatization.
Structure-activity relationship (SAR) studies require systematic variation of substituents and cytotoxicity assays (e.g., MTT against HeLa cells) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
